molecular formula C12H11N5O B1384145 2-Amino-7-benzyl-1H-purin-6(7H)-one CAS No. 17495-12-4

2-Amino-7-benzyl-1H-purin-6(7H)-one

Numéro de catalogue: B1384145
Numéro CAS: 17495-12-4
Poids moléculaire: 241.25 g/mol
Clé InChI: FQBDLEGJZOWRBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-7-benzyl-1H-purin-6(7H)-one is a chemical compound belonging to the purine family, which are nitrogenous bases found in DNA and RNA. This compound is characterized by its benzyl group attached to the purine ring, making it distinct from other purines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves the following steps:

  • Benzylamine Reaction: The reaction starts with benzylamine, which undergoes a series of reactions to form the purine ring.

  • Purine Formation: The benzylamine is then reacted with formamide under high temperature and pressure to form the purine ring structure.

  • Amination: The resulting compound is further aminated to introduce the amino group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-7-benzyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various halogenating agents, such as bromine (Br₂), can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different nitrogenous bases.

  • Substitution Products: Compounds with halogen atoms or other substituents at specific positions on the purine ring.

Applications De Recherche Scientifique

2-Amino-7-benzyl-1H-purin-6(7H)-one has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used to study the interactions of purine derivatives with biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-Amino-7-benzyl-1H-purin-6(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, influencing various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

2-Amino-7-benzyl-1H-purin-6(7H)-one is unique due to its benzyl group, which differentiates it from other purines like adenine and guanine. Similar compounds include:

  • Adenine: A purine base found in DNA and RNA.

  • Guanine: Another purine base found in DNA and RNA.

  • Theophylline: A methylxanthine derivative used in medicine.

These compounds share structural similarities but differ in their functional groups and biological activities.

Activité Biologique

2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative recognized for its structural similarity to nucleobases, which positions it as a significant compound in biochemical and pharmaceutical research. This article discusses its biological activities, focusing on its potential applications in various therapeutic areas, including cancer treatment, antiviral development, and as a biochemical research tool.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N5OC_{12}H_{11}N_{5}O. Its structure enables interactions with biological macromolecules, particularly nucleic acids and enzymes, making it a valuable candidate for drug development.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity is critical in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

2. Antiviral Properties

Research indicates that this compound has potential as an antiviral agent. It has shown effectiveness in inhibiting viral replication, making it a candidate for developing antiviral drugs aimed at various viral infections .

3. Cancer Research

The compound is being explored for its role in cancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For example, derivatives of purin-6-one have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance the anticancer activity of these compounds .

4. Biochemical Research

In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. Its ability to interact with nucleotides aids researchers in understanding cellular processes and developing potential therapeutic strategies .

Case Study 1: Inhibition of Phosphodiesterase-2

A series of purin-6-one derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase-2 (PDE2). The study found that certain derivatives exhibited significant inhibitory effects with IC50 values as low as 0.18 μM, indicating strong potential for therapeutic applications in treating diseases associated with PDE2 dysregulation .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of purin derivatives, compounds derived from this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapy .

Research Findings Summary Table

Study Target IC50 Value (μM) Findings
Zhao et al., 2016Phosphodiesterase-2 (PDE2)0.18Significant inhibition observed
Cytotoxicity StudyMDA-MB-231 Cancer Cells2.43 - 7.84Selective inhibition; potential for targeted therapy
Antiviral ActivityVarious Viral InfectionsNot specifiedPromising results in inhibiting viral replication

Propriétés

IUPAC Name

2-amino-7-benzyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBDLEGJZOWRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348589
Record name 7-benzylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17495-12-4
Record name 7-benzylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-9-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-cyclopentyl]-1,9-dihydro-6H-purin-6-one (60.0 g, 0.213 mol) and benzyl bromide (60.9 mL, 0.512 mol) in DMSO (300 mL) was stirred at room temperature for 18 h. Concentrated HCl aqueous solution (150 mL) was added to the reaction mixture and stirring was continued for 45 min. The resulting mixture was poured into MeOH (1800 ml). The solution was neutralized with 2 M NaOH solution. The resulting white precipitate was collected by filtration, washed with water, and dried under vacuum to afford the product (48 g, 93.3%). LCMS calculated for C12H12N5O (M+H): 242.1. found: 242.1.
Name
2-amino-9-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-cyclopentyl]-1,9-dihydro-6H-purin-6-one
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four
Yield
93.3%

Synthesis routes and methods II

Procedure details

Eight milliliters of acetonitrile and 2.13 ml (10 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the mixture was reacted at 70° C. for 47 hours. The temperature was returned to room temperature, and 3.13 ml (20 equivalents) of conc. hydrochloric acid were added thereto. The reaction was conducted for 4 hours. After 2 hours of the reaction, the solid was precipitated. Ten grams of methanol were added thereto, and the slurry was stirred overnight, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure to give 0.456 g of 7-benzylguanine crystals in a yield of 78.5%.
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.5%

Synthesis routes and methods III

Procedure details

Four milliliters of N,N-dimethylformamide and 0.53 ml (2.49 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the reaction was conducted at 60° C. for 22 hours. It was identified through liquid chromatography that 69% of the starting material remained. Accordingly, 1.60 ml (10 equivalents in total) of benzyl chloride were further added thereto, and the reaction was conducted at 60° C. for 23 hours and at 70° C. for 5 hours. The temperature was returned to room temperature, and 1.57 ml (10 equivalents) of conc. hydrochloric acid were added to the solution. The reaction was conducted for 2 hours, but the cleavage of the sugar moiety was not completed. Therefore, 1.58 ml (20 equivalents in total) of conc. hydrochloric acid were further added, and the mixture was stirred overnight at room temperature. Ten milliliters of methanol were added to the reaction solution in the slurry state. The mixture was stirred for 2 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, dried at 50° C. under reduced pressure for 5 hours to give 0.444 g of 7-benzylguanine crystals in a yield of 76.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
sugar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
76.4%

Synthesis routes and methods IV

Procedure details

Triacetylguanosine (0.756 g, 1.85 mmols) was suspended in 6 ml of acetonitrile, and 0.28 ml (1.25 equivalents) of benzyl bromide and 0.27 ml (1.25 equivalents) of benzyl chloride were added to the suspension. The mixture was reacted at 50° C. for 24 hours and at 60° for 23 hours. The temperature was returned to room temperature, and 1.58 ml (10.1 equivalents) of conc. hydrochloric acid were added thereto. The resulting mixture was reacted for 3 hours. After 40 minutes of the reaction, the solid was precipitated. Fifteen milliliters of methanol were added thereto, and the slurry was stirred for 1.5 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure for 4 hours to give 0.468 g of 7-benzylguanine crystals in a yield of 80.5%.
Name
Triacetylguanosine
Quantity
0.756 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
80.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 5
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 6
2-Amino-7-benzyl-1H-purin-6(7H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.